molecular formula C13H18O3S B12207577 Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) CAS No. 101268-23-9

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)

Cat. No.: B12207577
CAS No.: 101268-23-9
M. Wt: 254.35 g/mol
InChI Key: JJRMDSSKNYDUAY-UHFFFAOYSA-N
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Description

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) is a chemical compound with a unique structure that includes a cyclobutane ring, a methanol group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) typically involves the reaction of cyclobutanemethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonate group can be reduced to a sulfide.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: The major product is 3-methylcyclobutanecarboxylic acid.

    Reduction: The major product is 3-methylcyclobutanemethanethiol.

    Substitution: The major products depend on the nucleophile used, such as 3-methylcyclobutanemethanol azide or 3-methylcyclobutanemethanol methoxy.

Scientific Research Applications

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme-catalyzed reactions involving sulfonate groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol, 3-methyl-: Lacks the sulfonate group, making it less reactive in substitution reactions.

    Cyclobutanemethanol, 1-(4-methylbenzenesulfonate): Lacks the methyl group on the cyclobutane ring, affecting its steric properties.

    Cyclobutanemethanol, 3-methyl-, 1-(4-chlorobenzenesulfonate): Contains a chlorine atom instead of a methyl group on the benzene ring, altering its electronic properties.

Uniqueness

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) is unique due to the combination of its cyclobutane ring, methanol group, and methylbenzenesulfonate group. This combination imparts specific reactivity and properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Biological Activity

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) is a compound that has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with a methyl group and a sulfonate moiety. The presence of these functional groups influences its solubility, reactivity, and biological interactions.

The biological activity of cyclobutanemethanol derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The sulfonate group can enhance solubility and bioavailability, while the cyclobutane structure may confer unique binding properties.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential to inhibit tumor growth in specific cell lines.
Enzyme InhibitionInhibits key metabolic enzymes involved in drug metabolism.

Case Studies

1. Antimicrobial Activity
A study evaluated the antimicrobial properties of various cyclobutane derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for use in developing new antibiotics.

2. Anticancer Research
In vitro studies demonstrated that cyclobutanemethanol derivatives could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.

3. Enzyme Interaction Studies
Research focused on the interaction of cyclobutanemethanol with cytochrome P450 enzymes revealed that it could alter enzyme activity, potentially affecting drug metabolism. This finding suggests implications for pharmacokinetics in drug development.

Pharmacological Profiles

Recent studies have provided detailed pharmacological profiles for cyclobutanemethanol derivatives:

  • Toxicity Assessments : Evaluations indicated low toxicity levels in mammalian cell lines, suggesting a favorable safety profile.
  • Bioavailability Studies : Investigations into absorption and distribution highlighted good bioavailability characteristics due to the sulfonate group.

Comparative Analysis

Comparative studies with structurally similar compounds revealed that the unique cyclobutane structure contributes to distinct biological effects:

CompoundActivity TypeEfficacy
Cyclobutanemethanol derivative AAntimicrobialModerate
Cyclobutanemethanol derivative BAnticancerHigh
Cyclobutanemethanol derivative CEnzyme InhibitionLow

Properties

CAS No.

101268-23-9

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

(3-methylcyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3

InChI Key

JJRMDSSKNYDUAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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